1-[[3-(1-Benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperidine-4-carboxamide
Overview
Description
1-[[3-(1-Benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperidine-4-carboxamide is a complex organic compound that features a benzofuran moiety, a pyrazole ring, and a piperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(1-Benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones.
Coupling of Benzofuran and Pyrazole: The benzofuran and pyrazole moieties are coupled using palladium-catalyzed C-H arylation reactions.
Formation of the Piperidine Carboxamide: The final step involves the coupling of the benzofuran-pyrazole intermediate with piperidine-4-carboxylic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[[3-(1-Benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-[[3-(1-Benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[[3-(1-Benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes involved in oxidative stress, while the pyrazole ring can inhibit specific kinases involved in cell signaling . The piperidine carboxamide group may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Pyrazole Derivatives: Compounds such as celecoxib, which is used as an anti-inflammatory drug.
Piperidine Carboxamide Derivatives: Compounds such as piperidine-4-carboxylic acid derivatives, which are used in the synthesis of various pharmaceuticals.
Uniqueness
1-[[3-(1-Benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperidine-4-carboxamide is unique due to its combination of three distinct moieties, each contributing to its overall bioactivity and potential therapeutic applications. This combination allows for a multifaceted approach to targeting various biological pathways, making it a promising candidate for drug development .
Properties
IUPAC Name |
1-[[3-(1-benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c26-25(30)19-10-12-28(13-11-19)16-21-17-29(15-18-6-2-1-3-7-18)27-24(21)23-14-20-8-4-5-9-22(20)31-23/h1-9,14,17,19H,10-13,15-16H2,(H2,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRNIDNIZVEICU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CN(N=C2C3=CC4=CC=CC=C4O3)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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